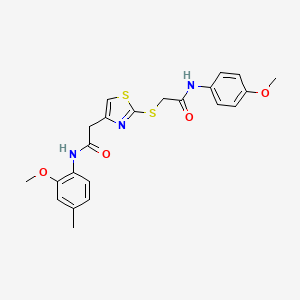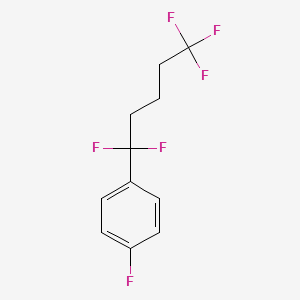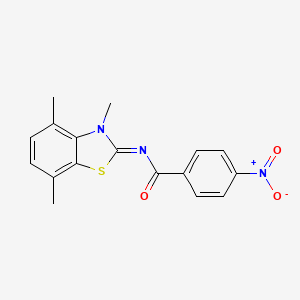
4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (N-TMB) is a compound with the molecular formula C17H15N3O3S and a molecular weight of 341.39. It is a potent antibacterial agent with a unique structure and promising biological activity. The compound contains a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is complex, with a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfide .Applications De Recherche Scientifique
Antitumor Applications
4-Nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have been extensively studied for their potential antitumor properties. For instance, benzothiazole derivatives, including similar compounds, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Yoshida et al., 2005). Similarly, derivatives have demonstrated potent in vitro and in vivo inhibitory effects on tumor growth, underscoring their significance in cancer research.
Antimicrobial and Anticancer Potential
These compounds have also been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For example, thiazolidin-4-one derivatives have shown significant activity against various microbial agents and cancer cells, highlighting their dual functionality (Deep et al., 2016). This dual potential makes them a valuable asset in the development of new therapeutic agents.
Environmental Transformations
Research has also delved into the environmental transformations of similar compounds. For instance, studies on the antibiotic sulfonamide drug sulfamethoxazole (SMX) have shown that it can undergo abiotic transformations under certain conditions, forming derivatives like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide (4-nitro-SMX) (Nödler et al., 2012). These findings are crucial for understanding the environmental impact and behavior of these compounds.
Antiprotozoal and Antimicrobial Properties
The derivatives of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide have been shown to possess significant antiprotozoal and antimicrobial properties. Studies have evaluated their activity against various protozoan parasites and microbes, suggesting their potential as antiprotozoal and antimicrobial agents (Valladares-Méndez et al., 2014).
Metal Complex Formation and Antimicrobial Screening
These compounds have been used to synthesize metal complexes, which were then tested for their antimicrobial properties. For instance, the synthesis of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes demonstrated varying degrees of antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (Obasi et al., 2014).
Potential as Hypoxia Markers in Tumors
Moreover, derivatives of this compound have been explored as potential hypoxia markers in tumors. Novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated for their ability to accumulate in hypoxic tumor cells, offering insights into tumor behavior and potential treatment strategies (Li et al., 2005).
Propriétés
IUPAC Name |
4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-4-5-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-8-13(9-7-12)20(22)23/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDLUGWMFLVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

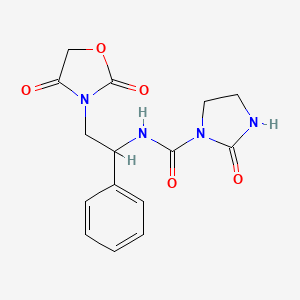
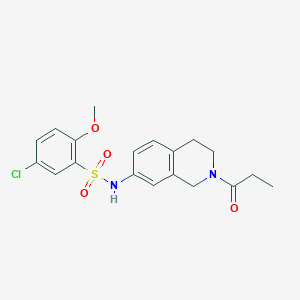
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
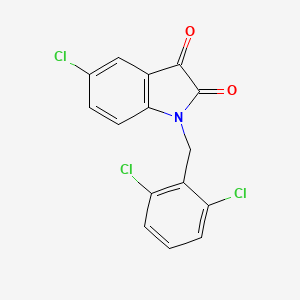
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
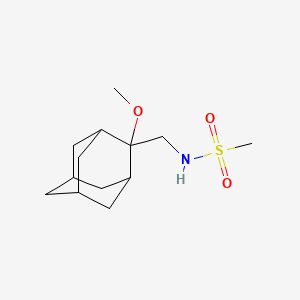
![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
